molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide

Cat. No.: B13482171
M. Wt: 220.08 g/mol
InChI Key: SSNLZPSNLUDBNZ-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.

    Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.

    Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.

Uniqueness

Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .

Properties

Molecular Formula

C7H13BF3KO

Molecular Weight

220.08 g/mol

IUPAC Name

potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide

InChI

InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1

InChI Key

SSNLZPSNLUDBNZ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1CCOCC1)(F)(F)F.[K+]

Origin of Product

United States

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